molecular formula C17H16O2 B11865803 4-Benzylbenzyl acrylate

4-Benzylbenzyl acrylate

Cat. No.: B11865803
M. Wt: 252.31 g/mol
InChI Key: GLARBKMIVXLNQX-UHFFFAOYSA-N
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Description

4-Benzylbenzyl acrylate is an organic compound with the molecular formula C17H16O2 It is an ester derived from acrylic acid and 4-benzylbenzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylbenzyl acrylate typically involves the esterification of acrylic acid with 4-benzylbenzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylbenzyl acrylate can undergo various chemical reactions, including:

    Polymerization: It can be polymerized to form poly(this compound), which has applications in coatings and adhesives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 4-benzylbenzyl alcohol.

    Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products:

    Polymerization: Poly(this compound)

    Hydrolysis: Acrylic acid and 4-benzylbenzyl alcohol

Scientific Research Applications

4-Benzylbenzyl acrylate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 4-Benzylbenzyl acrylate involves its polymerization to form high-molecular-weight polymers. The acrylate group undergoes free radical polymerization, initiated by thermal or photochemical means, leading to the formation of long polymer chains. These polymers can interact with various substrates, providing mechanical strength and stability .

Comparison with Similar Compounds

    Benzyl Acrylate: Similar in structure but lacks the additional benzyl group, leading to different polymer properties.

    Methyl Methacrylate: Another acrylate ester, widely used in the production of Plexiglas and other transparent polymers.

Uniqueness: 4-Benzylbenzyl acrylate is unique due to the presence of the benzyl group, which imparts specific mechanical and thermal properties to the resulting polymers. This makes it suitable for applications where enhanced strength and stability are required .

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

(4-benzylphenyl)methyl prop-2-enoate

InChI

InChI=1S/C17H16O2/c1-2-17(18)19-13-16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h2-11H,1,12-13H2

InChI Key

GLARBKMIVXLNQX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1=CC=C(C=C1)CC2=CC=CC=C2

Origin of Product

United States

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